Welcome to the BenchChem Online Store!
molecular formula C8H13NO B1591486 1-Cyclopropylpiperidin-4-one CAS No. 62813-01-8

1-Cyclopropylpiperidin-4-one

Cat. No. B1591486
M. Wt: 139.19 g/mol
InChI Key: DTUJRJIWGWTNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709471B2

Procedure details

1-Ethyl-1-methyl-4-oxopiperidinium iodide (Journal of the Chemical Society (1949), 708-15; 15 g, 55.74 mmol) was added to cyclopropylamine (Aldrich; 19.3 mL, 278.69 mmol) in toluene (150 mL). Sodium hydrogen carbonate (469 mg, 5.57 mmol) in water (21 mL) was added and the mixture heated at 78° C. over night. The mixture was cooled and the layers separated. The aqueous layer was extracted (×2) with ethyl acetate and the combined organics washed with brine, dried (MgSO4) and concentrated. Column chromatography of the residue (2% MeOH/DCM) gave the title compound (4.1 g, 53%) as a pale brown liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
469 mg
Type
reactant
Reaction Step Three
Name
Quantity
21 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([N+:4]1(C)[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)[CH3:3].[CH:12]1(N)CC1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.O>[CH:2]1([N:4]2[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[CH2:3][CH2:12]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(C)[N+]1(CCC(CC1)=O)C
Step Two
Name
Quantity
19.3 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
469 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
21 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted (×2) with ethyl acetate
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.